1-Anilinopropan-2-ol;hydrobromide
Description
1-Anilinopropan-2-ol hydrobromide is an organic compound comprising a propan-2-ol backbone substituted with an aniline group and stabilized as a hydrobromide salt. Its molecular formula is C₉H₁₄NOBr, with a calculated molecular weight of 232.12 g/mol. The compound is structurally characterized by a secondary alcohol at the 2-position of propane and a phenylamino group at the 1-position. The hydrobromide salt enhances stability and solubility, a common strategy in pharmaceutical and chemical synthesis.
Synthesis methods for analogous anilinopropanol derivatives typically involve nucleophilic substitution or condensation reactions between aniline and halogenated propanols, followed by salt formation with hydrobromic acid.
Properties
CAS No. |
89036-64-6 |
|---|---|
Molecular Formula |
C9H14BrNO |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-anilinopropan-2-ol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-8(11)7-10-9-5-3-2-4-6-9;/h2-6,8,10-11H,7H2,1H3;1H |
InChI Key |
GXOGTXFPAMQBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1)O.Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Anilinopropanediol Derivatives
1-Anilino-2,3-propanediol (C₉H₁₃NO₂, MW 179.18 g/mol) differs by having two hydroxyl groups instead of one. This structural variation increases polarity, likely improving water solubility but reducing lipid solubility compared to 1-Anilinopropan-2-ol hydrobromide. The diol derivative has a lower melting point (52°C) and a boiling point of 249°C at 50 mm Hg, whereas the monool hydrobromide’s properties remain uncharacterized in the literature reviewed.
Hydrobromide Salts of Other Bases
- Dextromethorphan Hydrobromide (C₁₈H₂₅NO·HBr·H₂O, MW 370.33 g/mol): A pharmaceutical agent where the hydrobromide salt improves bioavailability and stability. Unlike 1-Anilinopropan-2-ol hydrobromide, dextromethorphan’s morphinan backbone confers distinct pharmacological activity, highlighting how the base structure dictates application despite shared salt forms.
- This suggests that salt selection for 1-Anilinopropan-2-ol may primarily influence physicochemical properties (e.g., solubility) rather than toxicity.
Amino Propanol Derivatives
- (S)-1-Amino-3-morpholinopropan-2-ol (C₇H₁₆N₂O₂, MW 160.21 g/mol): The morpholine substituent introduces a polar heterocycle, enhancing water solubility compared to the aromatic aniline group.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Salt Effects : Hydrobromide salts generally enhance stability and solubility without altering toxicity profiles compared to other salts (e.g., phosphate). This is critical for pharmaceutical formulations where bioavailability is prioritized.
- Structural Influence: The number of hydroxyl groups (e.g., diol vs. monool) and substituent polarity (aniline vs. morpholine) significantly impact solubility and application. Anilinopropanol derivatives are likely explored for CNS-targeting drugs due to aromatic amine motifs, whereas morpholine derivatives may serve as intermediates in synthetic chemistry.
- Toxicity: Classified as "moderately hazardous" in analogous compounds, 1-Anilinopropan-2-ol hydrobromide may require careful handling in industrial settings.
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